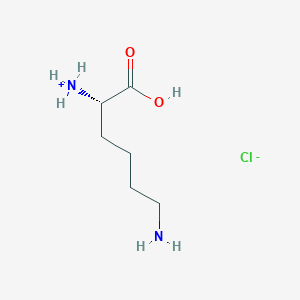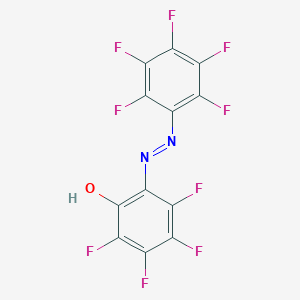
2-Hydroxynonafluoroazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxynonafluoroazobenzene is a synthetic compound that has been used in scientific research for several years. It is a fluorescent molecule that has been used extensively in biological and chemical applications. The compound is highly versatile and has been used in various research fields, including photochemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 2-Hydroxynonafluoroazobenzene involves the isomerization of the azo group. The compound can be switched between a trans and cis isomer using light. The trans isomer is non-fluorescent, while the cis isomer is highly fluorescent. The switching process involves the absorption of light by the azo group, which leads to a change in the molecular structure of the compound.
Effets Biochimiques Et Physiologiques
2-Hydroxynonafluoroazobenzene has no known biochemical or physiological effects. The compound is not toxic and has been shown to be biocompatible. The compound has been used in various biological applications without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Hydroxynonafluoroazobenzene is its high fluorescence quantum yield. The compound is highly fluorescent, which makes it an excellent probe for biological and chemical applications. The compound also has a high photo-stability, which allows for long-term imaging experiments. However, one of the limitations of the compound is its sensitivity to pH and temperature. The compound can undergo a pH-dependent fluorescence quenching, which can affect its use in certain applications.
Orientations Futures
The future directions for 2-Hydroxynonafluoroazobenzene include the development of new photoswitchable molecules with improved properties. The compound can be modified to enhance its fluorescence quantum yield, photo-stability, and sensitivity to pH and temperature. The compound can also be used in the development of new sensors and molecular switches for biological and chemical applications. Additionally, the compound can be used in the development of new materials with unique fluorescent properties.
Conclusion
In conclusion, 2-Hydroxynonafluoroazobenzene is a highly versatile compound that has been used extensively in scientific research. The compound has been used in various research fields, including photochemistry, biochemistry, and material science. The compound's ability to switch between a non-fluorescent and fluorescent state using light has made it an excellent probe for biological and chemical applications. The compound's high fluorescence quantum yield and photo-stability make it an ideal candidate for long-term imaging experiments. The future directions for 2-Hydroxynonafluoroazobenzene include the development of new photoswitchable molecules with improved properties and the development of new materials with unique fluorescent properties.
Méthodes De Synthèse
The synthesis of 2-Hydroxynonafluoroazobenzene involves the reaction of 4-nitrobenzenediazonium tetrafluoroborate with 1,1,2,2-tetrafluoroethene. The reaction produces a yellow-orange powder that is highly fluorescent. The compound can be purified through column chromatography or recrystallization. The yield of the synthesis process is typically around 70-80%.
Applications De Recherche Scientifique
2-Hydroxynonafluoroazobenzene has been used in various scientific research applications. In photochemistry, the compound has been used as a photoswitchable fluorescent probe. The compound can be switched between a non-fluorescent and fluorescent state using light. This property has been used in the development of molecular switches and sensors. In biochemistry, the compound has been used as a fluorescent label for proteins and nucleic acids. The compound has also been used in material science for the development of fluorescent polymers and nanoparticles.
Propriétés
Numéro CAS |
129520-55-4 |
|---|---|
Nom du produit |
2-Hydroxynonafluoroazobenzene |
Formule moléculaire |
C12HF9N2O |
Poids moléculaire |
360.13 g/mol |
Nom IUPAC |
2,3,4,5-tetrafluoro-6-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12HF9N2O/c13-1-2(14)6(18)10(7(19)3(1)15)22-23-11-8(20)4(16)5(17)9(21)12(11)24/h24H |
Clé InChI |
XEWJTNYWTHONIA-FOKLQQMPSA-N |
SMILES isomérique |
C1(=C(C(=C(C(=C1F)F)F)F)F)N/N=C/2\C(=C(C(=C(C2=O)F)F)F)F |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Synonymes |
2-HNFAB 2-hydroxynonafluoroazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



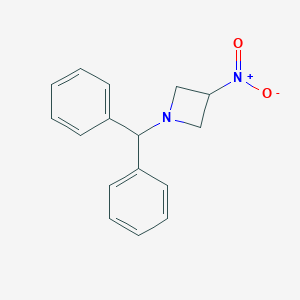
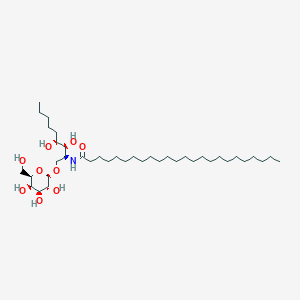
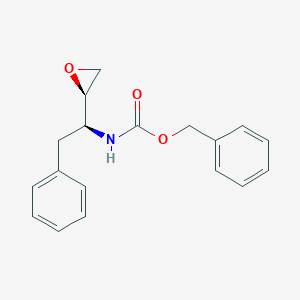


![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
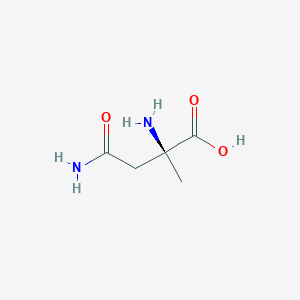
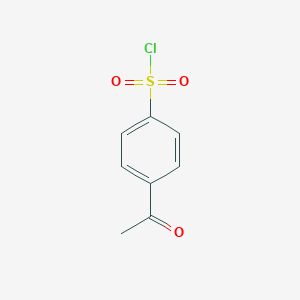

![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)


![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
